N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-(3,5-Dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 4-phenylpiperazine moiety linked via an acetamide backbone. This compound has garnered interest due to its structural versatility, which allows for modifications that influence pharmacological and physicochemical properties. The piperazine ring, a common pharmacophore in medicinal chemistry, contributes to solubility and conformational flexibility, enabling interactions with diverse receptors .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-10-15(20)12-16(11-14)21-18(24)13-22-6-8-23(9-7-22)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHJFDUFDHRHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215773 | |
| Record name | N-(3,5-Dichlorophenyl)-4-phenyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647031-44-5 | |
| Record name | N-(3,5-Dichlorophenyl)-4-phenyl-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647031-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichlorophenyl)-4-phenyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-phenylpiperazine.
Acylation Reaction: The 3,5-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The N-(3,5-dichlorophenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been explored for various applications across multiple fields:
Pharmacological Investigations
- Anticonvulsant Properties : Studies have indicated that derivatives of this compound exhibit significant activity against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment. The mechanism appears to involve modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) .
- Receptor Binding Studies : The compound has been investigated for its binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions may contribute to its anticonvulsant effects and other pharmacological activities .
Medicinal Chemistry
- Therapeutic Potential : Research has highlighted the compound's potential therapeutic effects in treating neurological disorders due to its ability to influence neurotransmitter systems . Further studies are warranted to elucidate its full pharmacodynamics and pharmacokinetics.
Chemical Synthesis
- Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of more complex organic compounds . Its unique structure allows for the derivation of other biologically active molecules.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues sharing key structural motifs, such as arylacetamide backbones, piperazine substitutions, or halogenated phenyl groups. These comparisons highlight how structural variations impact biological activity, crystallography, and synthesis.
Substituent Effects on Crystallography and Solid-State Properties
highlights the role of meta-substitution on the solid-state geometry of N-(aryl)-2,2,2-trichloro-acetamides. For instance:
- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (3,5-Cl₂C₆H₃NH-CO-CCl₃) crystallizes in a monoclinic system with one molecule per asymmetric unit. The strong electron-withdrawing chlorine atoms at the 3,5-positions influence packing density and intermolecular interactions.
- In contrast, N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) adopts a triclinic system with two molecules per asymmetric unit, indicating that electron-donating methyl groups reduce steric hindrance and alter crystal symmetry .
While the target compound replaces the trichloro-acetamide group with a piperazine moiety, the 3,5-dichloro substitution pattern likely retains similar steric effects on crystal packing, though experimental data specific to the target compound are needed for confirmation.
Pharmacological Activity: Piperazine-Containing Analogues
and provide insights into piperazine-based acetamides with antimicrobial and antifungal properties:
The target compound’s dichlorophenyl group may enhance lipophilicity and membrane permeability compared to fluorinated (Compound 47) or isopropyl-substituted (Compound 48) analogues. However, the absence of a sulfonyl or benzotriazolyl group (as in Compound 49 and SARS-CoV-2-targeted analogues) likely reduces its affinity for specific enzymatic targets .
Piperazine Ring Modifications: Sulfonyl vs. Phenyl Groups
and describe piperazine variants with distinct substituents:
- This modification could enhance solubility but reduce blood-brain barrier penetration .
- 2-(4-Acetyl-1-piperazinyl)-N-(3,5-dichlorophenyl)acetamide (CAS 915929-99-6): The acetyl group introduces a ketone functionality, which may alter metabolic stability or receptor binding compared to the target’s unmodified phenyl group .
Biological Activity
N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of piperazine derivatives, recognized for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure includes a dichlorophenyl group and a phenylpiperazine unit linked to an acetamide group. The synthesis typically involves:
- Starting Materials : 3,5-dichloroaniline and 4-phenylpiperazine.
- Acylation Reaction : 3,5-dichloroaniline reacts with chloroacetyl chloride to yield N-(3,5-dichlorophenyl)-2-chloroacetamide.
- Nucleophilic Substitution : The resultant compound is then treated with 4-phenylpiperazine in the presence of a base like triethylamine to produce the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for its anticonvulsant properties . The compound may act as an agonist or antagonist at specific receptors, influencing multiple biochemical pathways.
Anticonvulsant Properties
Research indicates that derivatives of this compound exhibit significant anticonvulsant activity in various animal models. For instance:
- In studies involving the maximal electroshock (MES) and 6 Hz seizure models, this compound demonstrated protective effects against seizures.
- It was found to modulate voltage-gated sodium and calcium channels, contributing to its anticonvulsant efficacy .
Other Pharmacological Activities
In addition to anticonvulsant effects, this compound has been investigated for:
- Antidepressant Properties : Variants of the compound have shown potential in alleviating depressive symptoms in preclinical models.
- Analgesic Effects : Studies suggest that it may reduce pain responses in formalin-induced nociception tests .
Table 1: Comparative Biological Activity of Piperazine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-piperidin-1-yl)acetamide | Piperidine instead of piperazine | Anticonvulsant activity |
| N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Different halogen substitution | Antidepressant properties |
| N-(3-trifluoromethylphenyl)-2-(4-pyridin-1-yl)acetamide | Pyridine ring instead of piperazine | Antidepressant activity |
This table illustrates the diversity in biological activities among similar compounds, highlighting the unique pharmacological profile of this compound due to its specific structural features.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
